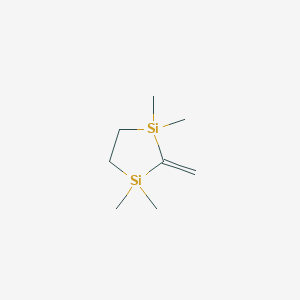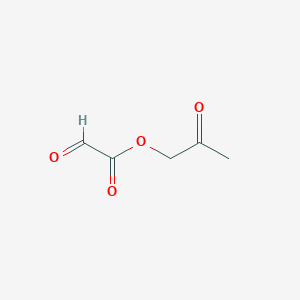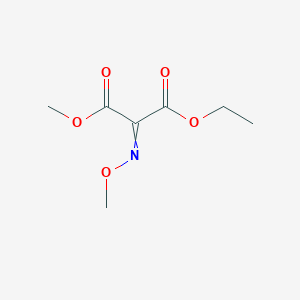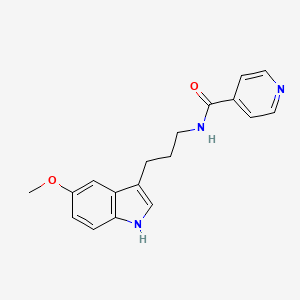
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is a compound that combines the structural features of isonicotinamide and 5-methoxyindole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the reaction of isonicotinamide with a 5-methoxyindole derivative. One common method is the condensation reaction between isonicotinamide and 3-(5-methoxy-3-indolyl)propylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mécanisme D'action
The mechanism of action of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A related compound with a similar structure but lacking the indole moiety.
5-Methoxyindole: Shares the indole structure but lacks the isonicotinamide group.
Isonicotinic Acid: Similar to isonicotinamide but with a carboxylic acid group instead of an amide.
Uniqueness
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structural features of isonicotinamide and 5-methoxyindole. This combination allows it to exhibit properties of both parent compounds, making it versatile in various applications .
Propriétés
Numéro CAS |
72612-10-3 |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-4-5-17-16(11-15)14(12-21-17)3-2-8-20-18(22)13-6-9-19-10-7-13/h4-7,9-12,21H,2-3,8H2,1H3,(H,20,22) |
Clé InChI |
LOBHEUKBDZAKFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


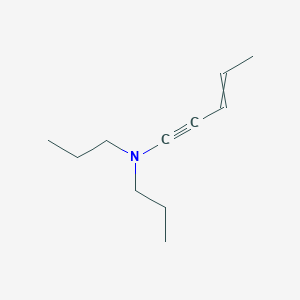
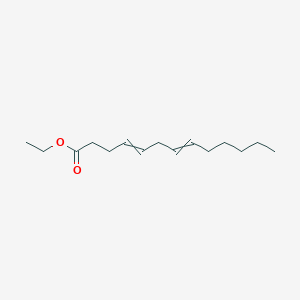

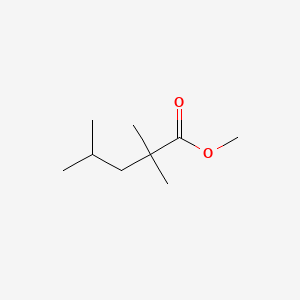
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
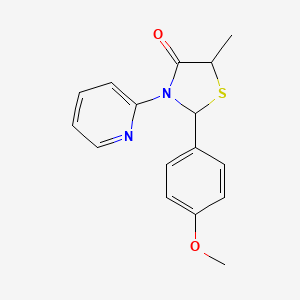
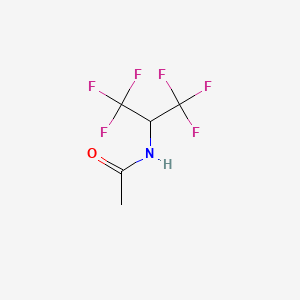
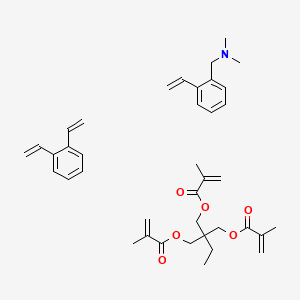
![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)

